molecular formula C10H14N2O2 B14351825 isopropyl N-(3-methyl-2-pyridyl)carbamate CAS No. 90873-38-4

isopropyl N-(3-methyl-2-pyridyl)carbamate

Cat. No.: B14351825
CAS No.: 90873-38-4
M. Wt: 194.23 g/mol
InChI Key: OPJMXFJBEDVJJP-UHFFFAOYSA-N
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Description

Isopropyl N-(3-methyl-2-pyridyl)carbamate is a chemical compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This particular compound is characterized by the presence of an isopropyl group, a 3-methyl-2-pyridyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl N-(3-methyl-2-pyridyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-pyridylamine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Industrial Production Methods

Industrial production of carbamates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Isopropyl N-(3-methyl-2-pyridyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Isopropyl N-(3-methyl-2-pyridyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of isopropyl N-(3-methyl-2-pyridyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This interaction often involves the formation of a stable carbamate-enzyme complex, which can alter the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl N-(3-nitrophenyl)carbamate
  • Isopropyl N-(4-methyl-3-nitrophenyl)carbamate
  • Isopropyl N-(2-chloro-4-nitrophenyl)carbamate

Uniqueness

Isopropyl N-(3-methyl-2-pyridyl)carbamate is unique due to its specific structural features, such as the presence of the 3-methyl-2-pyridyl group.

Properties

CAS No.

90873-38-4

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

propan-2-yl N-(3-methylpyridin-2-yl)carbamate

InChI

InChI=1S/C10H14N2O2/c1-7(2)14-10(13)12-9-8(3)5-4-6-11-9/h4-7H,1-3H3,(H,11,12,13)

InChI Key

OPJMXFJBEDVJJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)OC(C)C

Origin of Product

United States

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